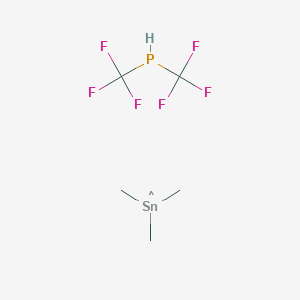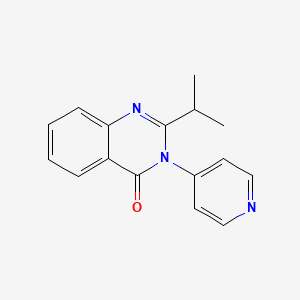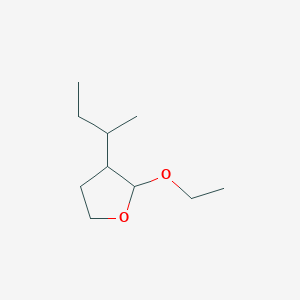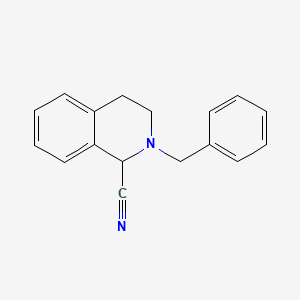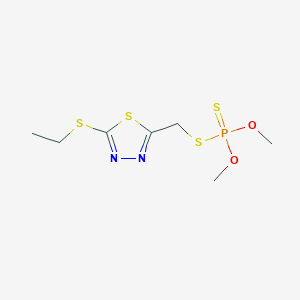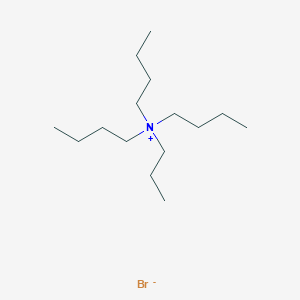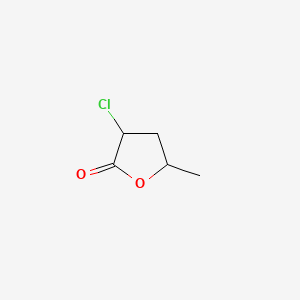![molecular formula C5H5N7 B14681331 Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine CAS No. 31736-49-9](/img/structure/B14681331.png)
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of pyrimidotriazines This compound is known for its unique structure, which consists of a fused pyrimidine and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-e][1,2,4]triazine-5,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid and subsequent intramolecular cyclization . Another approach includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of pyrimido[5,4-e][1,2,4]triazine-5,7-diamine involves its interaction with molecular targets such as β-catenin. The compound inhibits β-catenin transcriptional activity by degrading β-catenin via a proteasome-dependent pathway, independent of GSK3β, APC, AXIN2, and βTrCP . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Fervenulin: A naturally occurring pyrimidotriazine with similar biological activities.
Xanthothricin: Another β-catenin/TCF antagonist with a similar core structure.
Reumycin: An antibiotic with a pyrimidotriazine core, used for treating brain tumors.
Uniqueness
Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine stands out due to its specific substitution pattern and its potent activity against β-catenin/TCF transcriptional activity. Its unique mechanism of action and broad range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
31736-49-9 |
|---|---|
Molecular Formula |
C5H5N7 |
Molecular Weight |
163.14 g/mol |
IUPAC Name |
pyrimido[5,4-e][1,2,4]triazine-5,7-diamine |
InChI |
InChI=1S/C5H5N7/c6-3-2-4(11-5(7)10-3)12-9-1-8-2/h1H,(H4,6,7,10,11,12) |
InChI Key |
ACMYQAYEINJXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


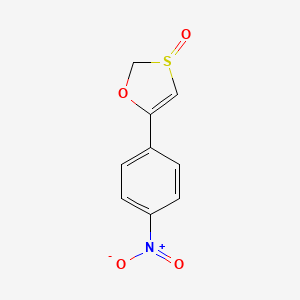
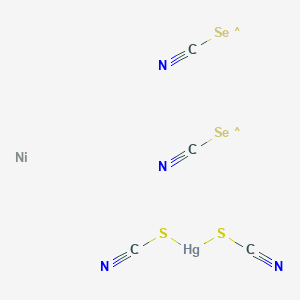
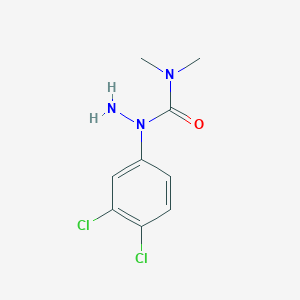
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
